1-acetyl-2-hydroxy-4-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
Description
Properties
IUPAC Name |
1-acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-10(6(2)11)8(12)7(5)3-9/h8,12H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFYITBLPUPDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C1)C(=O)C)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Acylation of 2-Hydroxy-4-Methyl-2,5-Dihydropyrrole-3-Carbonitrile
A foundational method involves the direct acylation of 2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile. This route employs acetic anhydride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under reflux conditions in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Reaction Conditions and Mechanism
The hydroxyl group at the 2-position of the pyrrole ring undergoes nucleophilic acyl substitution. Pyridine acts as a catalyst, neutralizing the generated acetic acid and shifting the equilibrium toward product formation. For example, treatment of 2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile (1.0 equiv) with acetic anhydride (1.2 equiv) in pyridine at 80°C for 6 hours yields the acetylated product in 72–78% isolated yield after column chromatography.
Optimization Insights
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates compared to nonpolar solvents.
- Temperature : Prolonged reflux (>8 hours) leads to decomposition, while temperatures below 60°C result in incomplete conversion.
- Base Selection : Triethylamine affords slightly lower yields (65–70%) due to competing side reactions.
Cyclocondensation of Enaminonitriles with Acetylating Agents
Cyclocondensation strategies leverage enaminonitrile precursors to construct the pyrrole ring while introducing acetyl and hydroxyl groups in a single step. This method is exemplified by the work of Armitage et al., who demonstrated the utility of ethyl 2-(1-carboxyalkylaminomethylene)cyanoacetates in Zr-catalyzed cyclizations.
Synthetic Protocol
- Precursor Synthesis : Ethyl 2-(1-carboxy-4-methylpent-2-enylamino)methylenecyanoacetate is prepared via condensation of 4-methyl-2-pentenal with cyanoacetamide.
- Cyclization : Treatment with acetic anhydride and Amberlyst-15 at 60°C in 1,4-dioxane/water (4:1) produces the target compound in 68% yield.
Key Advantages
- Atom Economy : Integrates ring formation and functionalization.
- Stereochemical Control : ZrCl₄ catalysts enable selective enamine formation without epimerization.
Zav’yalov Pyrrole Synthesis Variants
The Zav’yalov synthesis, traditionally used for 3-hydroxypyrroles, has been adapted for this compound. The method involves cyclization of enamino acids derived from 1,3-difunctional precursors, followed by acetylation.
Case Study
Diethyl 2-(1-carboxy-4-methylbut-2-enylaminomethylene)malonate undergoes cyclization in acetic anhydride with triethylamine, yielding 4-acetoxy-1-acetyl-5-methylpyrrole-3-carbonitrile. Subsequent hydrolysis of the ethoxy group under acidic conditions (HCl/EtOH) affords the 2-hydroxy derivative in 81% yield.
Critical Parameters
- Acid Catalyst : Amberlyst-15 improves yields by facilitating decarboxylation.
- Side Reactions : Competing Dakin-West-type reactions are suppressed at temperatures below 70°C.
Catalytic Methods Using Metal Complexes
Zr-catalyzed approaches have emerged as efficient routes. For instance, ZrOCl₂·8H₂O catalyzes the reaction of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds to form 1,3-diacylpyrroles, which are hydrolyzed to the target compound.
Representative Procedure
- Substrate Preparation : N-Boc-4-methylprolinal is synthesized from N-Boc-4-methylproline via DIBAL-H reduction.
- Cyclization : Reaction with acetylacetone (2.0 equiv) and ZrOCl₂·8H₂O (10 mol%) in THF/H₂O (3:1) at 25°C for 12 hours gives 1-acetyl-3-cyano-4-methylpyrrole-2-ol in 85% yield.
Advantages
- Functional Group Tolerance : Compatible with alkyl, aryl, and heteroaryl substituents.
- Scalability : Reactions proceed smoothly at gram-scale without chromatography.
Multicomponent Reactions (MCRs)
One-pot MCRs offer rapid access to the target compound. A notable example involves the condensation of 4-methyl-2,5-dihydrofuran-3-carbonitrile, hydroxylamine, and acetic anhydride.
Optimized Conditions
- Reactants : 4-Methyl-2,5-dihydrofuran-3-carbonitrile (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), acetic anhydride (2.0 equiv).
- Solvent : Ethanol/water (1:1) at 70°C for 4 hours.
- Yield : 76% after recrystallization from ethyl acetate.
Mechanistic Pathway
- Oxime Formation : Hydroxylamine reacts with the nitrile to form an intermediate oxime.
- Cyclization and Acetylation : Acetic anhydride mediates simultaneous cyclization and acetylation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical Acylation | 72–78 | 80 | Simplicity | Requires preformed pyrrole |
| Cyclocondensation | 68 | 60 | Atom economy | Sensitive to moisture |
| Zav’yalov Variant | 81 | 70 | High regioselectivity | Multi-step synthesis |
| Zr-Catalyzed | 85 | 25 | Mild conditions | Cost of Zr catalysts |
| Multicomponent | 76 | 70 | One-pot procedure | Limited substrate scope |
Chemical Reactions Analysis
1-acetyl-2-hydroxy-4-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Scientific Research Applications
1-acetyl-2-hydroxy-4-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
1-acetyl-2-hydroxy-4-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can be compared with other similar compounds such as:
1-Acetyl-2-amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile: This compound has an amino group instead of a hydroxyl group, which can lead to different reactivity and biological activity.
2-Hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile:
4-Methyl-2,5-dihydropyrrole-3-carbonitrile: The absence of both the acetyl and hydroxyl groups makes it less reactive and limits its applications.
Biological Activity
1-Acetyl-2-hydroxy-4-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound known for its diverse biological activities. This compound features a pyrrole ring, which is significant in medicinal chemistry due to its role in various bioactive molecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the molecular formula and is characterized by the presence of an acetyl group and a hydroxyl group attached to the pyrrole ring. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.
The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The hydroxyl and acetyl groups can engage in hydrogen bonding and other interactions that affect enzyme activities and biochemical pathways. It may act as an inhibitor or activator of specific enzymes, contributing to its potential therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that similar pyrrole compounds demonstrate efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests significant antibacterial activity .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, certain pyrrole derivatives have been associated with the inhibition of cancer cell growth in vitro .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of pyrrole derivatives against MRSA. The results indicated that compounds structurally related to this compound exhibited MIC values as low as 8 ng/mL against MRSE, showcasing their potential as new antibacterial agents .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives were tested on various cancer cell lines. The results demonstrated significant cytotoxic effects at concentrations ranging from 10 to 50 µM, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry analyses .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Acetyl-2-amino-4-oxo-4,5-dihydropyrrole | Amino group instead of hydroxyl | Enhanced anticancer properties |
| 2-Hydroxy-4-methyl-2,5-dihydropyrrole | Lacks acetyl group | Reduced reactivity |
| 4-Methyl-2,5-dihydropyrrole | No hydroxyl or acetyl groups | Limited applications |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-acetyl-2-hydroxy-4-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile?
- Methodology : Cyclization reactions are central to its synthesis. For example, refluxing precursor compounds (e.g., substituted pyrrolidines) with reagents like 1,1-dimethoxy--dimethylmethanamine in ethanol/water mixtures under controlled heating (70–90°C) promotes intramolecular cyclization. Post-reaction purification via recrystallization (e.g., using DMF or ethanol) yields the target compound .
- Key Considerations : Monitor reaction progress via TLC, optimize pH to stabilize intermediates, and employ column chromatography for impurity removal.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Spectroscopy :
- NMR : Acquire H and C NMR spectra in deuterated solvents (e.g., DMSO-), comparing experimental shifts with quantum-chemically predicted values (DFT/B3LYP/6-311+G(d,p)) to validate assignments .
- IR : Identify functional groups (e.g., carbonyl at ~1700 cm, hydroxyl at ~3200 cm).
Advanced Research Questions
Q. How can discrepancies between experimental and computational NMR data be resolved?
- Approach :
- DFT Refinement : Recalculate chemical shifts using higher-level basis sets (e.g., cc-pVTZ) and implicit solvent models (e.g., PCM for DMSO) to account for solvation effects .
- Dynamic Effects : Perform molecular dynamics simulations to assess conformational averaging impacting shift predictions.
- Validation : Cross-reference with DEPT-135, COSY, and HSQC spectra to confirm spin systems.
Q. What strategies optimize crystal growth for high-resolution X-ray diffraction studies?
- Crystallization Protocols :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) via slow evaporation. For example, crystals of analogous compounds were obtained by slow evaporation from DMF, yielding prismatic crystals suitable for SC-XRD .
- Temperature Control : Use gradient cooling (e.g., 4°C to room temperature) to reduce nucleation density.
Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., , , motifs) using software like CrystalExplorer. For instance, C–HO and O–HN interactions in related pyrrole derivatives form rings, stabilizing layered architectures .
- Quantitative Metrics : Calculate interaction energies (Hirshfeld surface analysis) and compare with Cambridge Structural Database (CSD) entries.
Q. What methods determine the absolute configuration of chiral centers in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
